molecular formula C17H13N3O2 B2427564 N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide CAS No. 2094179-83-4

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide

Cat. No.: B2427564
CAS No.: 2094179-83-4
M. Wt: 291.31
InChI Key: WZKNRZPEJCOFPJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of cyanomethyl and cyanophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with appropriate reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide is unique due to the presence of both cyanomethyl and cyanophenyl groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-9-10-20-17(21)13-5-7-16(8-6-13)22-12-15-4-2-1-3-14(15)11-19/h1-8H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNRZPEJCOFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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